![molecular formula C21H20N8O4S B2931313 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-94-5](/img/structure/B2931313.png)
3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a nitrophenyl group, and a triazolopyrimidine core. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the triazolopyrimidine core are both heterocyclic structures, which can have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
I conducted a thorough search for the specific compound “1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-nitrobenzenesulfonyl)piperazine” and its applications. However, there is limited publicly available information on this exact compound’s applications in scientific research.
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used as a template for designing new LSD1 inhibitors, which are important in cancer therapy .
Drug Discovery
Compounds with 1,2,3-triazole rings have found broad applications in drug discovery due to their high chemical stability and hydrogen bonding ability .
Organic Synthesis
These compounds are also used in organic synthesis and polymer chemistry due to their versatile framework .
Supramolecular Chemistry
Their unique properties make them suitable for use in supramolecular chemistry applications .
Bioconjugation and Chemical Biology
They are utilized in bioconjugation and chemical biology for creating new molecules with desired properties .
Fluorescent Imaging
The aromatic character and strong dipole moment of 1,2,3-triazoles make them useful in fluorescent imaging applications .
Materials Science
These compounds play a role in materials science due to their stability and functional group compatibility .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines .
Future Directions
properties
IUPAC Name |
3-benzyl-7-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-8-4-5-9-18(17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHGANDDDWIYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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